Validated Synthetic Gateway to in vivo-Active CCR1 Antagonists
A key point of differentiation for this compound is its use as a reactant in the synthesis of aryl piperazine derivatives, which were subsequently confirmed as potent CCR1 receptor antagonists. These downstream compounds, containing the core pyrazole motif, demonstrated efficacy in animal models of inflammation, a hallmark of CCR1-mediated disease [1]. While the potency of the final compounds is not attributed to the starting material itself, the route validates this specific intermediate for generating biologically active molecules, in contrast to alternative aminopyrazole isomers that would not yield the same active pharmacophore.
| Evidence Dimension | Synthetic utility for producing in-vivo-validated pharmacological tool compounds |
|---|---|
| Target Compound Data | Starting material for synthesis of CCR1 antagonists active in mouse models of inflammation (US20040162282A1 & others) |
| Comparator Or Baseline | 4-chloro-1H-pyrazol-3-amine (lacks 5-methyl; CAS 54301-34-7) |
| Quantified Difference | Qualitative difference: The 5-methyl substitution is a critical structural requirement for the potent CCR1 antagonist pharmacophore derived from it. The comparator cannot serve as a direct precursor. |
| Conditions | Chemical synthesis pathway to aryl piperazine CCR1 antagonists, followed by in vivo inflammatory disease models. |
Why This Matters
Procurement of this specific intermediate is mandatory for any research program aiming to replicate or build upon the published SAR of this class of CCR1 antagonists.
- [1] Molaid Compound Page: 4-chloro-5-methyl-1H-pyrazol-3-amine, CAS 110580-44-4. Citing patent US20040162282A1 for substituted piperazines as CCR1 antagonists. View Source
